molecular formula C17H16N2O3 B8549958 N-(2-Methoxybenzyl)-2-oxoindoline-5-carboxamide

N-(2-Methoxybenzyl)-2-oxoindoline-5-carboxamide

Cat. No.: B8549958
M. Wt: 296.32 g/mol
InChI Key: KIWOLCMKOZWACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxybenzyl)-2-oxoindoline-5-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-12(15)10-18-17(21)11-6-7-14-13(8-11)9-16(20)19-14/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)

InChI Key

KIWOLCMKOZWACI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-oxoindoline-5-carboxylic acid (0.200 g, 1.12 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.477 g, 2.47 mmol), diisopropylethylamine (0.586 mL, 3.37 mmol) and catalytic amount of N,N-dimethylaminopyridine in N,N-dimethylformamide/acteonitrile (1:1, 4 mL) was added 2-methoxybenzylamine (0.295 mL, 2.26 mmol) and the reaction mixture stirred at room temperature for 1 h. The solvent was evaporated and the crude material was purified on a short silica gel column using dichloromethane containing 5% methanol as the eluent. This was followed by triturating from ethyl acetate to give 0.10 g (33% yield) of the yellow title compound: 1H NMR (DMSO-d6, 400 MHz) δ 10.60 (br s, 1H), 8.65 (t, J=6 Hz, 1H), 7.79-7.77 (m, 2H), 7.21 (t, J=8 Hz, 1H), 7.15 (d, J=8 Hz, 1H), 6.98 (d, J=8 Hz, 1H), 6.90-6.84 (m, 2H), 4.42 (d, J=6 Hz, 2H), 3.81 (s, 3H), 3.53 (s, 2H); MS (ES) m/z 297 (M++1), m/z 295 (M−−1).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.477 g
Type
reactant
Reaction Step One
Quantity
0.586 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.295 mL
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide acteonitrile
Quantity
4 mL
Type
solvent
Reaction Step One

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